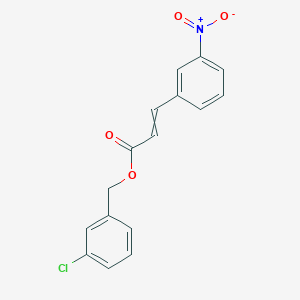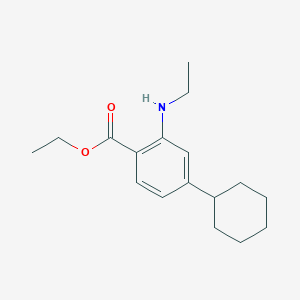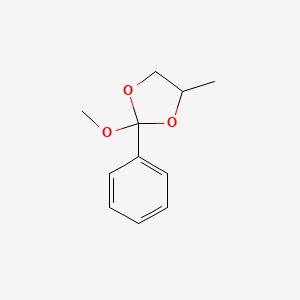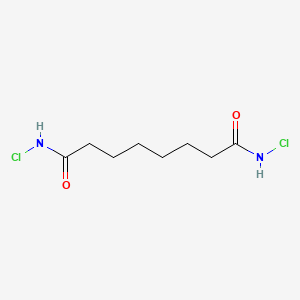![molecular formula C26H37NO3 B14591282 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid CAS No. 61439-47-2](/img/structure/B14591282.png)
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a dodecyloxy group and a phenylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid typically involves multiple steps:
Formation of the dodecyloxybenzene: This can be achieved by reacting dodecanol with bromobenzene in the presence of a base such as potassium carbonate.
Introduction of the benzoic acid group: The dodecyloxybenzene is then subjected to a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The resulting product is then reacted with benzylamine to introduce the phenylmethylamino group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of nitro groups can yield amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The dodecyloxy group can facilitate membrane penetration, while the benzoic acid moiety can interact with active sites on proteins, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dodecyloxy)benzoic acid: Lacks the phenylmethylamino group.
4-(Dodecyloxy)benzylamine: Lacks the benzoic acid group.
4-(Dodecyloxy)phenylacetic acid: Has a different carboxylic acid moiety.
Uniqueness
4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid is unique due to the combination of its amphiphilic dodecyloxy group and the reactive benzoic acid and phenylmethylamino groups, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
61439-47-2 |
|---|---|
Molekularformel |
C26H37NO3 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
4-[(4-dodecoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C26H37NO3/c1-2-3-4-5-6-7-8-9-10-11-20-30-25-18-12-22(13-19-25)21-27-24-16-14-23(15-17-24)26(28)29/h12-19,27H,2-11,20-21H2,1H3,(H,28,29) |
InChI-Schlüssel |
HPCXTCIFQNAMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)




![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
